molecular formula C6H10N4O3S2 B13957707 2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 53336-84-8

2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B13957707
CAS No.: 53336-84-8
M. Wt: 250.3 g/mol
InChI Key: DVZGQBMHOJKRPI-UHFFFAOYSA-N
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Description

2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 2-amino-5-sulfamoyl-1,3,4-thiadiazole with an appropriate acylating agent. One common method involves the use of acetic anhydride or acetyl chloride under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

53336-84-8

Molecular Formula

C6H10N4O3S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C6H10N4O3S2/c1-3(2)4(11)8-5-9-10-6(14-5)15(7,12)13/h3H,1-2H3,(H2,7,12,13)(H,8,9,11)

InChI Key

DVZGQBMHOJKRPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N

Origin of Product

United States

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